molecular formula C20H14BrN5 B5792177 nicotinaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone

nicotinaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone

Cat. No. B5792177
M. Wt: 404.3 g/mol
InChI Key: JBUSEXSUGVMELD-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nicotinaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of nicotinaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound targets the mitochondria of cancer cells, leading to the disruption of the mitochondrial membrane potential and the release of cytochrome c, which triggers the apoptotic cascade.
Biochemical and Physiological Effects:
Nicotinaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, this compound has been shown to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using nicotinaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone in lab experiments is its potent anticancer activity against various types of cancer cells. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research of nicotinaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone. One potential direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to investigate the potential applications of this compound in other fields, such as neurology and immunology. Finally, the development of more effective drug delivery systems could enhance the therapeutic potential of this compound.

Synthesis Methods

The synthesis of nicotinaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone involves the reaction of nicotinaldehyde with 2-(4-bromophenyl) hydrazinecarboxamide in the presence of a catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents.

Scientific Research Applications

Nicotinaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone has been extensively studied for its potential applications in cancer treatment. Several studies have shown that this compound exhibits potent anticancer activity against various types of cancer cells, including lung, breast, and prostate cancer cells.

properties

IUPAC Name

2-(4-bromophenyl)-N-[(E)-pyridin-3-ylmethylideneamino]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN5/c21-16-9-7-15(8-10-16)19-24-18-6-2-1-5-17(18)20(25-19)26-23-13-14-4-3-11-22-12-14/h1-13H,(H,24,25,26)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUSEXSUGVMELD-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Br)NN=CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Br)N/N=C/C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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